D-Ribulose 5-phosphate

Description

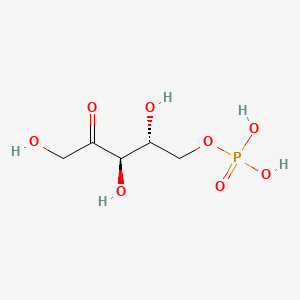

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZLKVNUWIIPSJ-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C(=O)CO)O)O)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336247, DTXSID001336250 |

Source

|

| Record name | Ribulose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ribulose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | D-Ribulose 5-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

551-85-9, 4151-19-3 |

Source

|

| Record name | D-Ribulose 5-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribulose 5-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribulose 5-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribulose 5-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribulose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ribulose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-RIBULOSE 5-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THU37VTP7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Ribulose 5-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

D-Ribulose 5-phosphate biosynthesis and degradation pathways

An In-depth Technical Guide to the Core Metabolism of D-Ribulose 5-Phosphate

Abstract

This compound (Ru5P) is a pivotal ketopentose phosphate that occupies a central crossroads in cellular metabolism. As a key product of the oxidative pentose phosphate pathway and an essential intermediate in the Calvin cycle, Ru5P serves as the metabolic hub directing carbon flux towards nucleotide synthesis, reductive biosynthesis, or glycolytic intermediates.[1][2] This guide provides a comprehensive technical overview of the biosynthetic and degradative pathways of Ru5P. We will explore the enzymatic mechanisms, regulatory controls, and the profound implications of this molecule in cellular homeostasis, disease pathology, and as a strategic target for therapeutic development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical metabolic nexus.

Part 1: The Genesis of this compound: The Oxidative Pentose Phosphate Pathway

The primary route for the de novo synthesis of this compound in most organisms is the oxidative phase of the Pentose Phosphate Pathway (PPP), also known as the hexose monophosphate shunt.[3][4] This pathway is a critical source of NADPH for reductive biosynthesis and cellular antioxidant defense, with Ru5P being its terminal product.[2][3] The conversion of glucose-6-phosphate (G6P) to Ru5P is an irreversible sequence of three enzymatic reactions.

-

Glucose-6-Phosphate Dehydrogenase (G6PD): The Commitment Step The pathway initiates with the oxidation of glucose-6-phosphate, catalyzed by G6PD. This is the rate-limiting and primary regulatory point of the PPP.[2][5] The reaction involves the transfer of a hydride ion from the C1 of G6P to NADP+, forming 6-phosphoglucono-δ-lactone and the first molecule of NADPH. The strong cellular demand for NADPH, reflected in a high NADP+/NADPH ratio, allosterically stimulates G6PD activity, thereby controlling the entry of glucose into the pathway.[4]

-

6-Phosphogluconolactonase (6PGL): Hydrolysis The cyclic lactone is subsequently hydrolyzed to the linear molecule 6-phosphogluconate by the enzyme 6-phosphogluconolactonase.[2][6] This reaction is specific and proceeds rapidly to prevent the accumulation of the lactone.

-

6-Phosphogluconate Dehydrogenase (6PGD): Oxidative Decarboxylation The final step is the oxidative decarboxylation of 6-phosphogluconate, catalyzed by 6-phosphogluconate dehydrogenase.[6] This reaction yields a second molecule of NADPH, releases a molecule of carbon dioxide, and produces the five-carbon ketosugar, this compound.[5][7]

Part 2: The Metabolic Fate of this compound: A Critical Branch Point

Upon its synthesis, Ru5P stands at a metabolic junction where its fate is determined by the immediate needs of the cell.[1][8] It can be channeled into three primary pathways through the action of specific isomerases, epimerases, or kinases.

Pathway 1: Isomerization to D-Ribose 5-Phosphate (R5P)

For the synthesis of nucleic acids and essential coenzymes, Ru5P is reversibly converted to its aldose isomer, D-Ribose 5-phosphate (R5P).[9]

-

Enzyme: Ribose-5-phosphate Isomerase (Rpi) (EC 5.3.1.6).[10][11]

-

Mechanism: Rpi catalyzes the interconversion through a concerted acid-base mechanism, proceeding via a 1,2-enediolate intermediate.[10][12] This reaction effectively moves the carbonyl group from C2 to C1. Most organisms possess one of two distinct, non-homologous forms of the enzyme, RpiA or RpiB, which catalyze the same reaction but have different structures and catalytic mechanisms.[11][12]

-

Significance: R5P is the indispensable precursor for phosphoribosyl pyrophosphate (PRPP), which is required for the de novo and salvage pathways of nucleotide biosynthesis.[8][13]

Pathway 2: Epimerization to D-Xylulose 5-Phosphate (Xu5P)

When the cellular demand is for energy or glycolytic intermediates, Ru5P is converted to D-Xylulose 5-phosphate (Xu5P).

-

Enzyme: Ribulose-5-phosphate 3-Epimerase (Rpe) (EC 5.1.3.1).[14][15]

-

Mechanism: Rpe catalyzes the reversible inversion of the stereochemistry at the C3 position of Ru5P.[14][16] The mechanism involves an acid-base catalysis that forms a cis-enediolate intermediate, stabilized by a divalent metal cation (such as Fe²⁺ or Zn²⁺) in the active site.[14][15][17]

-

Significance: Xu5P is a key substrate for the enzyme transketolase, which links the PPP with glycolysis. This allows the carbon skeletons of pentoses to be recycled back into fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then enter the glycolytic pathway for ATP production.[1][14]

Pathway 3: Phosphorylation in the Calvin Cycle

In photosynthetic organisms and some bacteria, Ru5P is the direct precursor to the CO₂ acceptor molecule in carbon fixation.

-

Enzyme: Phosphoribulokinase (PRK) (EC 2.7.1.19).

-

Mechanism: PRK catalyzes the ATP-dependent phosphorylation of Ru5P at the C1 position to generate Ribulose-1,5-bisphosphate (RuBP).[1]

-

Significance: RuBP is the substrate for RuBisCO (Ribulose-1,5-bisphosphate carboxylase/oxygenase), the enzyme that catalyzes the fixation of atmospheric CO₂.[18][19] This reaction is the primary entry point of inorganic carbon into the biosphere.[20][21]

Part 3: Clinical Relevance and Drug Development Opportunities

The central role of Ru5P metabolism makes the pathways governing its synthesis and degradation compelling targets for therapeutic intervention in a range of diseases.

Oncology

Many cancer cells exhibit a heightened reliance on the PPP to support rapid proliferation and combat high levels of oxidative stress.[5][22] This metabolic reprogramming provides a continuous supply of R5P for nucleotide synthesis and NADPH for antioxidant defense and fatty acid synthesis.[5][8] Consequently, inhibiting key enzymes in the PPP, such as G6PD, is an active area of research for developing anti-cancer therapeutics that can selectively starve tumor cells of these essential metabolites.[22]

Infectious Diseases

The PPP is also essential for the survival of various pathogens. Parasites like Plasmodium falciparum (the causative agent of malaria) and trypanosomes rely on these pathways for growth and defense against oxidative stress from the host's immune response.[11][23] Enzymes such as Ribulose-5-phosphate 3-epimerase and Ribose-5-phosphate isomerase are being investigated as potential drug targets, as their inhibition could disrupt parasite metabolism without significantly affecting the human host.[11][16][17]

Inherited Metabolic Disorders

Defects in the enzymes that metabolize Ru5P can lead to severe, albeit rare, genetic diseases.

-

Ribose-5-Phosphate Isomerase (RPI) Deficiency: This is an extremely rare autosomal recessive disorder caused by mutations in the RPIA gene.[9][10] It leads to an accumulation of the sugar alcohols ribitol and D-arabitol in the brain and body fluids, resulting in progressive leukoencephalopathy and severe neurological impairment.[24][25]

-

Transaldolase Deficiency: While not directly involving an enzyme that uses Ru5P, this disorder disrupts the non-oxidative PPP, leading to an accumulation of intermediates including Ru5P, and is associated with liver dysfunction and other metabolic abnormalities.[26]

Part 4: Key Methodologies and Experimental Protocols

The study of Ru5P metabolism requires robust methods for measuring enzyme activity and quantifying metabolites.

Enzyme Data Summary

| Enzyme Name | EC Number | Reaction Catalyzed | Core Pathway |

| Glucose-6-Phosphate Dehydrogenase | 1.1.1.49 | G6P + NADP⁺ → 6-PGL + NADPH | Oxidative PPP |

| 6-Phosphogluconate Dehydrogenase | 1.1.1.44 | 6-PG + NADP⁺ → Ru5P + NADPH + CO₂ | Oxidative PPP |

| Ribose-5-Phosphate Isomerase | 5.3.1.6 | D-Ribulose 5-P ⇌ D-Ribose 5-P | Non-Oxidative PPP |

| Ribulose-5-Phosphate 3-Epimerase | 5.1.3.1 | D-Ribulose 5-P ⇌ D-Xylulose 5-P | Non-Oxidative PPP |

| Phosphoribulokinase | 2.7.1.19 | D-Ribulose 5-P + ATP → RuBP + ADP | Calvin Cycle |

Experimental Protocol: Spectrophotometric Assay for Ribulose-5-Phosphate 3-Epimerase (RPE) Activity

This protocol describes an enzyme-coupled assay to continuously monitor the conversion of this compound to D-Xylulose 5-phosphate. The production of D-Xylulose 5-phosphate is coupled to a series of reactions that ultimately lead to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[14]

Principle:

-

RPE: D-Ribulose 5-P → D-Xylulose 5-P

-

Transketolase (TK): D-Xylulose 5-P + D-Ribose 5-P → Sedoheptulose 7-P + Glyceraldehyde 3-P (GAP)

-

Triosephosphate Isomerase (TIM): GAP → Dihydroxyacetone Phosphate (DHAP)

-

Glycerol-3-Phosphate Dehydrogenase (GPDH): DHAP + NADH + H⁺ → Glycerol-3-P + NAD⁺

Materials:

-

HEPES buffer (50 mM, pH 7.5)

-

This compound (Substrate)

-

D-Ribose 5-phosphate

-

Thiamine pyrophosphate (TPP)

-

MgCl₂

-

NADH

-

Coupling Enzymes: Transketolase, Triosephosphate Isomerase, α-Glycerophosphate Dehydrogenase

-

Purified RPE enzyme or cell lysate

-

UV-Vis Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a master mix of the reaction buffer in a microcuvette. The final concentrations in a 1 mL reaction volume should be: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 0.5 mM TPP, 0.2 mM NADH, 1 mM D-Ribose 5-phosphate.

-

Add an excess of the coupling enzymes (e.g., 1-2 units each of TK, TIM, GPDH).

-

Incubate the mixture for 5 minutes at the desired assay temperature (e.g., 25°C or 37°C) to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.

-

Initiate the reaction by adding the substrate, this compound, to a final concentration of 2 mM.

-

Immediately add the RPE enzyme sample (e.g., 10-50 µL of lysate or purified enzyme).

-

Mix quickly and begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

-

The rate of NADH oxidation (the linear portion of the absorbance vs. time curve) is directly proportional to the activity of the RPE enzyme. One unit of enzyme activity is defined as the amount of enzyme required to convert 1 µmol of substrate per minute under the specified conditions (Extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Conclusion

This compound is far more than a simple metabolic intermediate; it is a master regulator of carbon flow, balancing the anabolic and catabolic needs of the cell. Its synthesis via the oxidative PPP is inextricably linked to the cell's redox state, while its subsequent conversion dictates the availability of precursors for genetic material, energy production, and photosynthetic carbon fixation. The critical nature of these pathways is underscored by their involvement in diseases ranging from cancer to rare genetic disorders, firmly establishing Ru5P metabolism as a domain of high interest for both fundamental research and the development of next-generation therapeutics.

References

-

Title: Ribose-5-phosphate isomerase Source: M-CSA Mechanism and Catalytic Site Atlas URL: [Link]

-

Title: Advances in Pentose Phosphate Pathway Insights for Drug Development Source: Patsnap Eureka URL: [Link]

-

Title: Ribose-5-phosphate isomerase Source: Grokipedia URL: [Link]

-

Title: Ribose-5-phosphate isomerases: characteristics, structural features, and applications Source: Applied Microbiology and Biotechnology URL: [Link]

-

Title: Ribose 5-phosphate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Conversion of this compound to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE Source: The Journal of Biological Chemistry URL: [Link]

-

Title: Structure and mechanism of the amphibolic enzyme D-ribulose-5-phosphate 3-epimerase from potato chloroplasts Source: Journal of Molecular Biology URL: [Link]

-

Title: Pentose phosphate pathway - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Pentose Phosphate Pathway in Disease and Therapy Source: Scientific.Net URL: [Link]

-

Title: Targeting the Pentose Phosphate Pathway: Characterization of a New 6PGL Inhibitor Source: Biophysical Journal URL: [Link]

-

Title: The Pentose Phosphate Pathway as a Potential Target for Cancer Therapy Source: Journal of Cancer Prevention URL: [Link]

-

Title: Ribulose 5 phosphate – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Ribulose 5-phosphate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The pentose phosphate pathway in health and disease Source: Nature Reviews Endocrinology URL: [Link]

-

Title: Ribose-5-phosphate isomerase - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pentose phosphate pathway (article) Source: Khan Academy URL: [Link]

-

Title: Ribose-5-phosphate isomerase Source: Proteopedia URL: [Link]

-

Title: Structure of a ribulose 5-phosphate 3-epimerase from Plasmodium falciparum Source: Proteins URL: [Link]

-

Title: Calvin cycle - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pentose phosphate pathway (video) Source: Khan Academy URL: [Link]

-

Title: Regulation of Ribulose-1,5-Bisphosphate Carboxylase Activity in Response to Diurnal Changes in Irradiance Source: Plant Physiology URL: [Link]

-

Title: Calvin Cycle Source: BioNinja URL: [Link]

-

Title: Showing metabocard for this compound (HMDB0000618) Source: The Human Metabolome Database URL: [Link]

-

Title: Ribulose 5-phosphate – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: this compound (PAMDB000638) Source: P. aeruginosa Metabolome Database URL: [Link]

-

Title: The Calvin cycle (article) | Photosynthesis Source: Khan Academy URL: [Link]

-

Title: L-ribulose-5-phosphate 3-epimerase - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Phosphopentose epimerase - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The Calvin Cycle – OCR A Level Biology Revision Notes Source: Save My Exams URL: [Link]

-

Title: Ribulose 1,5-bisphosphate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Phosphopentose Epimerase/Ribose-5-Phosphate Isomerase Source: YouTube URL: [Link]

-

Title: Deficiency of ribose-5-phosphate isomerase | About the Disease Source: Genetic and Rare Diseases Information Center (GARD) URL: [Link]

-

Title: (PDF) Conversion of this compound to D-xylulose 5-phosphate: New insights from structural and biochemical studies on human RPE Source: ResearchGate URL: [Link]

-

Title: RIBOSE 5-PHOSPHATE ISOMERASE DEFICIENCY Source: MENDELIAN.CO URL: [Link]

Sources

- 1. Ribulose 5-phosphate - Wikipedia [en.wikipedia.org]

- 2. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. The Pentose Phosphate Pathway as a Potential Target for Cancer Therapy [biomolther.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Khan Academy [khanacademy.org]

- 8. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 9. Ribose-5-phosphate isomerase - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Ribose-5-phosphate isomerases: characteristics, structural features, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. Conversion of this compound to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure and mechanism of the amphibolic enzyme D-ribulose-5-phosphate 3-epimerase from potato chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phosphopentose epimerase - Wikipedia [en.wikipedia.org]

- 17. Structure of a ribulose 5-phosphate 3-epimerase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Calvin Cycle [ib.bioninja.com.au]

- 19. Ribulose 1,5-bisphosphate - Wikipedia [en.wikipedia.org]

- 20. Calvin cycle - Wikipedia [en.wikipedia.org]

- 21. Khan Academy [khanacademy.org]

- 22. Advances in Pentose Phosphate Pathway Insights for Drug Development [eureka.patsnap.com]

- 23. Targeting the Pentose Phosphate Pathway: Characterization of a New 6PGL Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Deficiency of ribose-5-phosphate isomerase | About the Disease | GARD [rarediseases.info.nih.gov]

- 25. RIBOSE 5-PHOSPHATE ISOMERASE DEFICIENCY | MENDELIAN.CO [mendelian.co]

- 26. Human Metabolome Database: Showing metabocard for this compound (HMDB0000618) [hmdb.ca]

The Crossroads of Metabolism: An In-depth Technical Guide to the In Vivo Regulation of D-Ribulose 5-Phosphate

For researchers, scientists, and drug development professionals, understanding the intricate regulatory networks of cellular metabolism is paramount to unraveling disease mechanisms and discovering novel therapeutic targets. D-Ribulose 5-phosphate (Ru5P) stands as a critical nexus in central carbon metabolism, primarily recognized for its central role in the Pentose Phosphate Pathway (PPP). The in vivo concentration of Ru5P is a finely tuned parameter, reflecting the cell's dynamic needs for anabolic precursors and reductive power. This guide provides a comprehensive overview of the synthesis, utilization, and regulation of Ru5P, alongside field-proven methodologies for its investigation.

The Significance of this compound in Cellular Homeostasis

This compound is a phosphorylated five-carbon sugar, a ketopentose, that serves as a key intermediate in the Pentose Phosphate Pathway (PPP).[1][2][3] The PPP is a metabolic pathway parallel to glycolysis, crucial for generating nicotinamide adenine dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis.[4][5][6] The regulation of Ru5P levels is, therefore, intrinsically linked to the cell's redox state and its proliferative capacity. Dysregulation of Ru5P metabolism has been implicated in various pathological conditions, including cancer and metabolic diseases.[2][4][7]

The Metabolic Hub: Synthesis and Fate of this compound

The intracellular pool of this compound is primarily governed by the activity of three key enzymes that catalyze its formation and interconversion.

Synthesis via the Oxidative Pentose Phosphate Pathway

The primary route for Ru5P synthesis is the oxidative branch of the PPP. This pathway begins with glucose-6-phosphate and proceeds through two oxidative steps, culminating in the formation of Ru5P. The key enzyme responsible for the direct production of Ru5P is 6-phosphogluconate dehydrogenase (6PGDH) .

-

Reaction: 6-phosphogluconate + NADP⁺ → this compound + NADPH + H⁺ + CO₂

6PGDH catalyzes the oxidative decarboxylation of 6-phosphogluconate, concurrently reducing NADP⁺ to NADPH.[5] This reaction is a major source of cellular NADPH, which is essential for antioxidant defense and reductive biosynthesis.[5]

Interconversion in the Non-Oxidative Pentose Phosphate Pathway

In the non-oxidative branch of the PPP, Ru5P exists in a dynamic equilibrium with two other pentose phosphates: D-ribose 5-phosphate (R5P) and D-xylulose 5-phosphate (Xu5P). This interconversion is crucial for directing metabolic flux towards either nucleotide synthesis (via R5P) or glycolysis/gluconeogenesis (via Xu5P).

-

Ribose-5-phosphate Isomerase (RPI): This enzyme catalyzes the reversible isomerization of the ketose Ru5P to the aldose R5P.[1][7][8][9] R5P is the direct precursor for the synthesis of nucleotides (ATP, GTP, CTP, UTP) and the coenzymes NAD⁺, FAD, and coenzyme A.

-

Ribulose-phosphate 3-epimerase (RPE): RPE mediates the reversible epimerization of Ru5P to Xu5P.[1][10][11] Xu5P, along with R5P, is a substrate for transketolase, which links the PPP back to glycolysis by producing fructose-6-phosphate and glyceraldehyde-3-phosphate.[12][13]

The following diagram illustrates the central position of this compound in the Pentose Phosphate Pathway.

Regulation of this compound Levels

The intracellular concentration of Ru5P is tightly controlled through a multi-layered regulatory network that includes allosteric regulation of enzyme activity, transcriptional control of enzyme expression, and post-translational modifications.

Allosteric Regulation

-

6-Phosphogluconate Dehydrogenase (6PGDH): The activity of 6PGDH is subject to feedback inhibition by its product, NADPH.[13] This is a critical regulatory mechanism that couples the rate of Ru5P synthesis to the cell's redox state. When NADPH levels are high, the oxidative PPP is slowed down. Conversely, under conditions of high metabolic demand for NADPH (e.g., oxidative stress or active biosynthesis), the decreased NADPH/NADP⁺ ratio alleviates this inhibition, leading to increased Ru5P production. Some studies also suggest that the substrate, 6-phosphogluconate, can act as an allosteric activator of 6PGDH.[14]

-

Ribose-5-phosphate Isomerase (RPI) and Ribulose-phosphate 3-epimerase (RPE): The reversible nature of the reactions catalyzed by RPI and RPE means that their activity is largely governed by the relative concentrations of their substrates and products. The flux through these enzymes is therefore sensitive to the downstream metabolic demands for R5P and Xu5P.

Transcriptional Regulation

-

6-Phosphogluconate Dehydrogenase (6PGDH): The expression of the gene encoding 6PGDH is regulated by various transcription factors, including ADD1/SREBP1c, which links lipogenesis to the PPP by ensuring a sufficient supply of NADPH.[11] Insulin signaling, via the PI3-kinase pathway, has also been shown to upregulate 6PGDH expression.[11]

-

Ribose-5-phosphate Isomerase (RPIA): The expression of RPIA is often upregulated in rapidly proliferating cells, such as cancer cells, to meet the high demand for R5P for nucleotide synthesis.[6]

The following diagram depicts the key regulatory inputs controlling the enzymes that modulate this compound levels.

This compound in Disease and Drug Development

The central role of Ru5P in cellular proliferation and redox balance makes its metabolic network a compelling target for therapeutic intervention, particularly in oncology.

-

Cancer: Many cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. A significant portion of this glucose flux is diverted into the PPP to support the increased demand for NADPH and nucleotide precursors required for rapid cell division.[4][6][15] Consequently, the enzymes involved in Ru5P metabolism, especially 6PGDH and RPI, are often overexpressed in various cancers.[4][6] Targeting these enzymes presents a promising strategy to selectively inhibit cancer cell proliferation. For instance, inhibitors of 6PGDH, such as 6-aminonicotinamide (6-AN), have been shown to sensitize cancer cells to chemotherapy.[16][17]

-

Metabolic Diseases: Dysregulation of the PPP and, by extension, Ru5P levels, has been linked to metabolic disorders. For example, perturbations in the PPP can affect insulin secretion and glucose homeostasis.[18]

Methodologies for the In Vivo Investigation of this compound

A thorough understanding of Ru5P regulation requires robust and accurate methods for its quantification and for measuring the activity of the enzymes that govern its metabolism.

Quantification of this compound Levels

The accurate measurement of intracellular Ru5P concentrations is challenging due to its low abundance and the presence of isomers. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this purpose.

Protocol 1: LC-MS/MS Quantification of this compound in Cell Extracts

-

Sample Preparation:

-

Culture cells to the desired density.

-

Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

-

-

LC Separation:

-

Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of polar metabolites like sugar phosphates.[19][20]

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or ammonium carbonate) and an organic solvent (e.g., acetonitrile).

-

-

MS/MS Detection:

-

Utilize a triple quadrupole mass spectrometer operating in negative ion mode.

-

Optimize the multiple reaction monitoring (MRM) transitions for Ru5P (precursor ion to product ion) for high selectivity and sensitivity.

-

-

Quantification:

-

Generate a standard curve using a pure Ru5P standard.

-

Normalize the quantified Ru5P levels to the total protein content or cell number of the original sample.

-

Justification of Methodological Choices: LC-MS/MS is preferred over other methods due to its high sensitivity, specificity, and ability to distinguish between isomers when coupled with appropriate chromatography.[21] HILIC is particularly well-suited for retaining and separating highly polar sugar phosphates.

Enzyme Activity Assays

Spectrophotometric assays are commonly used to measure the activity of the enzymes involved in Ru5P metabolism in cell or tissue lysates.

Protocol 2: Spectrophotometric Assay for 6-Phosphogluconate Dehydrogenase (6PGDH) Activity

-

Principle: The activity of 6PGDH is determined by monitoring the rate of NADP⁺ reduction to NADPH, which results in an increase in absorbance at 340 nm.

-

Reagents:

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

6-phosphogluconate (substrate)

-

NADP⁺ (co-substrate)

-

Cell or tissue lysate

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, 6-phosphogluconate, and NADP⁺.

-

Initiate the reaction by adding the cell or tissue lysate.

-

Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Protocol 3: Coupled Enzyme Assay for Ribulose-phosphate 3-epimerase (RPE) Activity

-

Principle: The activity of RPE is measured in a coupled enzyme system where the product of the RPE reaction, xylulose-5-phosphate, is converted through a series of reactions that ultimately lead to the oxidation of NADH to NAD⁺, resulting in a decrease in absorbance at 340 nm.[10]

-

Reagents:

-

Assay buffer (e.g., glycylglycine, pH 7.7)

-

This compound (substrate)

-

Ribose 5-phosphate

-

Thiamine pyrophosphate (cocarboxylase)

-

MgCl₂

-

NADH

-

Transketolase (TK)

-

α-Glycerophosphate dehydrogenase/Triosephosphate isomerase (α-GDH/TPI)

-

Cell or tissue lysate

-

-

Procedure:

-

Prepare a reaction mixture containing all reagents except the cell lysate.

-

Initiate the reaction by adding the lysate.

-

Monitor the decrease in absorbance at 340 nm over time.

-

-

Calculation: Calculate the enzyme activity based on the rate of NADH oxidation.

Justification of Methodological Choices: Spectrophotometric assays are robust, relatively inexpensive, and suitable for high-throughput screening of enzyme inhibitors. Coupled enzyme assays are necessary when the direct product of the reaction of interest cannot be easily monitored.

Quantitative Data Summary

The following table summarizes key kinetic parameters for the enzymes involved in Ru5P metabolism from various sources. It is important to note that these values can vary depending on the experimental conditions (e.g., pH, temperature, and organism).

| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (U/mg) | Optimal pH |

| 6-Phosphogluconate Dehydrogenase (6PGDH) | Rat Small Intestine | 6-Phosphogluconate | 595 ± 213 | 8.91 ± 1.92 | 7.35 |

| NADP⁺ | 53.03 ± 1.99 | ||||

| Rat Liver (Periportal) | 6-Phosphogluconate | 870 | 10.84 | ~8.0 | |

| Rat Liver (Pericentral) | 6-Phosphogluconate | 1360 | 17.19 | ~8.0 | |

| Ribose-5-phosphate Isomerase A (RpiA) | E. coli | Ribose-5-phosphate | 3100 ± 200 | - | 7.5 |

| Ribulose-phosphate 3-epimerase (RPE) | Human Erythrocytes | This compound | - | - | - |

| Chlamydomonas reinhardtii | This compound | 200 - 15000 | - | - |

Data compiled from multiple sources.[1][13][22][23][24]

Conclusion

The in vivo regulation of this compound is a complex and dynamic process that is central to cellular metabolism. As a key intermediate in the Pentose Phosphate Pathway, the levels of Ru5P are tightly controlled to meet the cell's demands for NADPH and biosynthetic precursors. The enzymes that govern Ru5P metabolism, particularly 6PGDH, RPI, and RPE, are subject to intricate regulatory mechanisms and represent promising targets for therapeutic intervention in diseases characterized by metabolic dysregulation, such as cancer. The methodologies outlined in this guide provide a robust framework for researchers to investigate the multifaceted role of this compound in health and disease.

References

- Filo. (2023-11-17). What is the role of transaldolase and transketolase in the metabolism of glucose?

-

Korkmaz, S., & Çiftçi, M. (2005). Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine. Protein J, 24(5), 293-301. Retrieved from [Link]

-

HMDB. (2021-09-14). Showing metabocard for this compound (HMDB0000618). Retrieved from [Link]

-

FooDB. (2011-09-21). Showing Compound this compound (FDB022145). Retrieved from [Link]

-

Patra, K. C., & Hay, N. (2014). The pentose phosphate pathway and cancer. Trends in biochemical sciences, 39(8), 347–354. Retrieved from [Link]

-

Assay Genie. (n.d.). 6-Phosphogluconic Acid (6-PGA) Assay Kit (Colorimetric). Retrieved from [Link]

-

Proteopedia. (2024-08-28). 6-phosphogluconate dehydrogenase. Retrieved from [Link]

-

Elabscience. (n.d.). 6-Phosphogluconate Dehydrogenase (6-PGDH) Activity Colorimetric Assay Kit. Retrieved from [Link]

-

Wood, T. (1985). Ribose 5-Phosphate Isomerase Investigations for the Undergraduate Biochemistry Laboratory. Journal of Chemical Education, 62(7), 629. Retrieved from [Link]

-

MDPI. (2020-12-08). Fructose Metabolism in Cancer. Retrieved from [Link]

-

FooDB. (n.d.). This compound. Retrieved from [Link]

-

Jiang, P., Du, W., & Wu, M. (2014). The pentose phosphate pathway as a potential target for cancer therapy. Frontiers in oncology, 4, 204. Retrieved from [Link]

-

VJCancer. (2022-11-11). Enhancing PD-1 blockade by inhibiting PKM2 activity in the pentose phosphate pathway. Retrieved from [Link]

-

Spasova, D. S., et al. (2012). Inhibition of the Pentose-phosphate Pathway Selectively Sensitizes Leukemia Lymphocytes to Chemotherapeutics by ROS-independent Mechanism. Anticancer Research, 32(12), 5227-5234. Retrieved from [Link]

-

Zhang, R., et al. (2003). Structure of Escherichia coli Ribose-5-Phosphate Isomerase: A Ubiquitous Enzyme of the Pentose Phosphate Pathway and the Calvin Cycle. Protein science : a publication of the Protein Society, 12(2), 309–317. Retrieved from [Link]

-

Li, Y., et al. (2018). Crucial role of the pentose phosphate pathway in malignant tumors. Oncology letters, 16(5), 5575–5582. Retrieved from [Link]

-

ACS Publications. (2021-12-17). Biophysical and Structural Characterization of Ribulose-5-phosphate Epimerase from Leishmania donovani. Retrieved from [Link]

-

An, Y. J., et al. (2017). Iron enzyme ribulose-5-phosphate 3-epimerase in Escherichia coli is rapidly damaged by hydrogen peroxide but can be protected by manganese. Proceedings of the National Academy of Sciences of the United States of America, 114(44), 11693–11698. Retrieved from [Link]

-

Hanau, S., et al. (2010). 6-Phosphogluconate dehydrogenase mechanism: evidence for allosteric modulation by substrate. Biochemistry, 49(29), 6138–6145. Retrieved from [Link]

-

Oxford Academic. (2021-03-25). efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Retrieved from [Link]

-

Aubert, S., et al. (2014). Inhibition of the pentose phosphate pathway by dichloroacetate unravels a missing link between aerobic glycolysis and cancer cell proliferation. Oncotarget, 5(3), 751–760. Retrieved from [Link]

-

Kim, J. B., et al. (2005). Transcriptional regulation of mouse 6-phosphogluconate dehydrogenase by ADD1/SREBP1c. Biochemical and biophysical research communications, 332(1), 122–128. Retrieved from [Link]

-

Checchetto, V., et al. (2020). The Pentose Phosphate Pathway and Its Involvement in Cisplatin Resistance. International journal of molecular sciences, 21(3), 941. Retrieved from [Link]

-

bioRxiv. (2022-09-30). Structural and functional characterization of chloroplast ribulose-5-phosphate-3-epimerase from the model green microalga Chlamydomonas reinhardtii. Retrieved from [Link]

-

Alfarouk, K. O., et al. (2020). The Pentose Phosphate Pathway Dynamics in Cancer and Its Dependency on Intracellular pH. Metabolites, 10(7), 285. Retrieved from [Link]

-

ResearchGate. (2018). Structure of D -ribulose 5-phosphate 3-epimerase from Synechocystis to 1.6 Å resolution. Retrieved from [Link]

-

Zhang, W., et al. (2020). Ribose-5-phosphate isomerases: characteristics, structural features, and applications. Applied microbiology and biotechnology, 104(15), 6487–6498. Retrieved from [Link]

-

Frontiers. (2022-10-13). Reduction in chloroplastic ribulose-5-phosphate-3-epimerase decreases photosynthetic capacity in Arabidopsis. Retrieved from [Link]

-

Wikipedia. (n.d.). Ribose-5-phosphate isomerase. Retrieved from [Link]

-

Wikipedia. (n.d.). 6-Phosphogluconate dehydrogenase. Retrieved from [Link]

-

M-CSA. (n.d.). Ribose-5-phosphate isomerase. Retrieved from [Link]

-

Desideri, E., et al. (2014). Ribose 5-phosphate isomerase inhibits LC3 processing and basal autophagy. Cell death & disease, 5, e1113. Retrieved from [Link]

-

Sarmiento-Pavía, F., et al. (2022). 6-Phosphogluconate dehydrogenase and its crystal structures. IUCrJ, 9(Pt 1), 2–16. Retrieved from [Link]

-

Science.gov. (n.d.). ribose 5-phosphate isomerase: Topics by Science.gov. Retrieved from [Link]

-

Shodex. (n.d.). Simultaneous LC/MS Analyses of Phosphorylated Saccharides. Retrieved from [Link]

-

Song, Y., et al. (2014). Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Analytical chemistry, 86(3), 1594–1602. Retrieved from [Link]

-

Gull, S., et al. (2022). Allosteric role of a structural NADP+ molecule in glucose-6-phosphate dehydrogenase activity. The Journal of biological chemistry, 298(8), 102220. Retrieved from [Link]

Sources

- 1. In situ kinetic parameters of glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase in different areas of the rat liver acinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Purification, properties and assay of this compound 3-epimerase from human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the Pentose Phosphate Pathway: Characterization of a New 6PGL Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crucial role of the pentose phosphate pathway in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Iron enzyme ribulose-5-phosphate 3-epimerase in Escherichia coli is rapidly damaged by hydrogen peroxide but can be protected by manganese - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribose-5-phosphate isomerase - Wikipedia [en.wikipedia.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Transcriptional regulation of mouse 6-phosphogluconate dehydrogenase by ADD1/SREBP1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic and chemical mechanisms of the sheep liver 6-phosphogluconate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 6-Phosphogluconate dehydrogenase mechanism: evidence for allosteric modulation by substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Pentose Phosphate Pathway as a Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ar.iiarjournals.org [ar.iiarjournals.org]

- 17. The Pentose Phosphate Pathway and Its Involvement in Cisplatin Resistance [mdpi.com]

- 18. assaygenie.com [assaygenie.com]

- 19. academic.oup.com [academic.oup.com]

- 20. shodexhplc.com [shodexhplc.com]

- 21. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. iris.cnr.it [iris.cnr.it]

- 24. Structure of Escherichia coli Ribose-5-Phosphate Isomerase: A Ubiquitous Enzyme of the Pentose Phosphate Pathway and the Calvin Cycle - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Central Metabolic Intermediate: A Technical Guide to the Discovery and History of D-Ribulose 5-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribulose 5-phosphate (Ru5P) is a pivotal intermediate in cellular metabolism, strategically positioned at the crossroads of major biosynthetic and energy-transducing pathways. This technical guide provides an in-depth exploration of the historical and scientific journey that led to the discovery and characterization of Ru5P. We will delve into the seminal discoveries within the pentose phosphate pathway (PPP) and the Calvin-Benson-Bassham cycle, highlighting the key researchers, groundbreaking experimental methodologies, and the intellectual leaps that cemented the significance of this five-carbon phosphorylated sugar. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational discoveries that underpin our current knowledge of carbohydrate metabolism and its therapeutic implications.

Introduction: The Significance of this compound

This compound, a ketopentose phosphate, holds a central position in the metabolic landscape of virtually all life forms.[1][2] Its importance stems from its dual role as a key intermediate in two fundamental pathways:

-

The Pentose Phosphate Pathway (PPP): In this pathway, Ru5P is a product of the oxidative phase and a precursor for the synthesis of vital molecules.[3][4] The PPP is crucial for generating NADPH, which provides reducing power for anabolic reactions and defense against oxidative stress, and for producing ribose 5-phosphate (R5P), the backbone of nucleotides and nucleic acids.[3][4][5]

-

The Calvin-Benson-Bassham (CBB) Cycle: In photosynthetic organisms, Ru5P is the immediate precursor to ribulose-1,5-bisphosphate (RuBP), the primary acceptor of carbon dioxide in the first step of carbon fixation.[1][6] This process is the cornerstone of life on Earth, converting inorganic carbon into the organic molecules that sustain the biosphere.

The discovery of Ru5P was not a singular event but rather a gradual unveiling of its roles within these intricate metabolic networks. The narrative of its discovery is a testament to the power of innovative experimental design, meticulous biochemical analysis, and the collaborative efforts of brilliant scientific minds.

The Pentose Phosphate Pathway: An Alternative Route for Glucose Oxidation

The journey to understanding this compound began with investigations into alternative routes of glucose metabolism beyond the well-established glycolytic pathway. In the 1930s, the work of several pioneering biochemists laid the groundwork for the discovery of what would become known as the pentose phosphate pathway.

Early Observations and Key Pioneers

The initial clues to a pathway distinct from glycolysis emerged from the work of Frank Dickens . His research in the 1930s, influenced by his time with Otto Warburg, focused on carbohydrate metabolism in various tissues.[7][8][9] Dickens demonstrated the oxidation of glucose 6-phosphate to 6-phosphogluconate, a key step in the oxidative phase of the PPP.[10] This work provided the first concrete evidence of a metabolic route for glucose that did not follow the Embden-Meyerhof-Parnas pathway.

Further elucidation of the pathway was significantly advanced by the meticulous work of Bernard L. Horecker and his colleagues in the early 1950s.[3][10][11] Horecker's group systematically identified and characterized the enzymes and intermediates of the PPP, including the crucial role of transketolase and transaldolase in the non-oxidative phase.[12] It was through these studies that this compound was identified as a key product of the oxidative decarboxylation of 6-phosphogluconate and a central hub for the interconversion of pentose phosphates.[1][12]

The Role of this compound in the PPP

This compound is formed from 6-phosphogluconate through the action of the enzyme 6-phosphogluconate dehydrogenase.[1][13] This reaction is a critical step in the oxidative phase of the PPP, generating a molecule of NADPH. Once formed, Ru5P stands at a metabolic branchpoint and can be channeled into two primary fates, catalyzed by two distinct enzymes:[1][14][15]

-

Isomerization to Ribose 5-phosphate (R5P): The enzyme ribose-5-phosphate isomerase catalyzes the conversion of the ketose Ru5P to the aldose R5P.[16][17][18] R5P is the essential precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[16]

-

Epimerization to Xylulose 5-phosphate (Xu5P): The enzyme ribulose-phosphate 3-epimerase catalyzes the epimerization of Ru5P at the C3 position to form xylulose 5-phosphate.[1][14][19] Xu5P serves as a key substrate for the transketolase reactions in the non-oxidative phase of the PPP, which ultimately regenerates glycolytic intermediates.

The following diagram illustrates the central position of this compound in the Pentose Phosphate Pathway.

The Calvin-Benson-Bassham Cycle: Unraveling Carbon Fixation

The second, and arguably more dramatic, chapter in the discovery of this compound's importance unfolded in the context of photosynthesis. The elucidation of the path of carbon from atmospheric CO2 to carbohydrates was a monumental achievement in biochemistry, with Ru5P playing a critical preparatory role.

The "Lollipop" Experiment and Isotopic Tracing

The groundbreaking work of Melvin Calvin , Andrew Benson , and James Bassham at the University of California, Berkeley, in the late 1940s and 1950s, revolutionized our understanding of photosynthesis.[20][21][22] For this work, Calvin was awarded the Nobel Prize in Chemistry in 1961.[20][23] Their experimental approach was elegantly simple in concept yet technically demanding in execution. They utilized the newly available radioactive isotope of carbon, carbon-14 (¹⁴C), as a tracer to follow the path of carbon atoms during photosynthesis in the green alga Chlorella.[24][25]

The experimental setup, famously known as the "lollipop" apparatus, consisted of a flat, circular glass vessel that allowed for the even illumination of the algal suspension.[21][26] The experiment followed a precise workflow:

Experimental Protocol: The Calvin-Benson-Bassham "Lollipop" Experiment

-

Culturing Algae: A culture of Chlorella was grown in the "lollipop" apparatus under constant light and a steady supply of unlabeled CO2 to establish a state of active photosynthesis.

-

Introduction of ¹⁴CO₂: At time zero, the supply of unlabeled CO2 was replaced with ¹⁴CO₂.

-

Time-Course Sampling: At very short, defined time intervals (from a few seconds to several minutes), samples of the algal suspension were rapidly drained into a flask of hot methanol.[26][27] The hot alcohol served to instantly kill the cells and halt all metabolic activity, effectively creating a "snapshot" of the distribution of ¹⁴C among the various metabolic intermediates at that specific time point.

-

Separation and Identification of Compounds: The cellular contents were extracted, and the various ¹⁴C-labeled compounds were separated using two-dimensional paper chromatography.[24][28]

-

Detection of Radioactivity: The separated, invisible spots of the intermediates were located by placing the chromatogram on X-ray film (autoradiography). The radioactive ¹⁴C exposed the film, revealing the position of each labeled compound.

-

Identification and Quantification: The radioactive spots were cut out, and the compounds were chemically identified. The amount of radioactivity in each compound was quantified to determine the flow of carbon through the pathway.

Key Findings and the Role of this compound

By analyzing the pattern of ¹⁴C incorporation over time, Calvin, Benson, and Bassham made a series of crucial discoveries:

-

The First Stable Product: After just a few seconds of exposure to ¹⁴CO₂, the majority of the radioactivity was found in the three-carbon compound 3-phosphoglycerate (3-PGA).[24][27] This identified 3-PGA as the first stable product of carbon fixation.

-

The CO₂ Acceptor: A key question was to identify the molecule that initially combines with CO₂. By observing the levels of intermediates under different conditions (e.g., light vs. dark), they deduced that a five-carbon sugar, ribulose-1,5-bisphosphate (RuBP), was the CO₂ acceptor.[20]

-

The Regenerative Cycle: The researchers meticulously pieced together the entire cycle, demonstrating how RuBP is regenerated to sustain carbon fixation. This regenerative phase involves a series of complex enzymatic reactions that mirror parts of the non-oxidative pentose phosphate pathway.

Within this cycle, this compound emerged as the direct precursor to RuBP. In the final step of the regeneration phase, Ru5P is phosphorylated by the enzyme phosphoribulokinase, using ATP, to form RuBP.[1] This reaction primes the CO₂ acceptor molecule for the subsequent carboxylation step catalyzed by the enzyme RuBisCO.

The following diagram illustrates the Calvin-Benson-Bassham Cycle, highlighting the critical role of this compound.

Summary of Key Discoveries

The following table summarizes the key milestones in the discovery and elucidation of this compound's role in metabolism.

| Approx. Period | Key Scientist(s) | Major Contribution | Associated Pathway | Key Experimental Approach |

| 1930s | Frank Dickens | Demonstrated the oxidation of glucose 6-phosphate to 6-phosphogluconate.[7][8][10] | Pentose Phosphate Pathway | Biochemical analysis of tissue metabolism. |

| 1940s-1950s | Melvin Calvin, Andrew Benson, James Bassham | Elucidated the entire path of carbon in photosynthesis, identifying RuBP as the CO₂ acceptor and Ru5P as its precursor.[20][21][22] | Calvin-Benson-Bassham Cycle | Isotopic tracing with ¹⁴C, two-dimensional paper chromatography, and autoradiography.[24][28] |

| Early 1950s | Bernard L. Horecker | Systematically characterized the enzymes and intermediates of the PPP, establishing the central role of Ru5P.[3][10][11] | Pentose Phosphate Pathway | Enzyme purification and characterization, spectrophotometric assays. |

Conclusion

The discovery of this compound was not a singular event but a convergence of research from two distinct but interconnected fields of metabolism. The meticulous work on the Pentose Phosphate Pathway revealed its role as a key intermediate in the production of NADPH and precursors for nucleotide synthesis. Simultaneously, the elegant isotopic tracing experiments of the Calvin-Benson-Bassham cycle unveiled its critical function as the immediate precursor to the CO₂ acceptor in photosynthesis.

For researchers and drug development professionals, this history underscores the interconnectedness of metabolic pathways and the importance of understanding the fundamental biochemistry of central intermediates like this compound. Targeting the enzymes that produce or consume Ru5P has potential therapeutic implications in areas such as cancer metabolism, infectious diseases, and metabolic disorders. A thorough appreciation of the foundational science behind its discovery is essential for the rational design of novel therapeutic strategies.

References

-

Dickens, F. (n.d.). Frank Dickens (biochemist). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Grokipedia. (2026, January 7). Frank Dickens (biochemist). Retrieved from [Link]

-

Kiddle, K. (2025, October 17). Frank Dickens (biochemist) Facts for Kids. Retrieved from [Link]

-

Wikipedia. (n.d.). Melvin Calvin. Retrieved January 16, 2026, from [Link]

-

Berkeley Lab. (n.d.). The Calvin Cycle, Continued. Biosciences Area. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). Pentose phosphate pathway. Retrieved January 16, 2026, from [Link]

-

Fiveable. (n.d.). Melvin Calvin's Experiments Definition. Cell Biology Key Term. Retrieved January 16, 2026, from [Link]

-

Pearson+. (n.d.). What is the role of ribulose 5-phosphate in cellular metabolism? Study Prep. Retrieved January 16, 2026, from [Link]

-

Stincone, A., & Keller, M. A. (2014). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews, 90(3), 927-963. [Link]

-

Horecker, B. L. (2002). The pentose phosphate pathway. The Journal of biological chemistry, 277(50), 47965–47971. [Link]

-

Allen, D. K., & Young, J. D. (2020). Tracing metabolic flux through time and space with isotope labeling experiments. Current opinion in biotechnology, 64, 98–106. [Link]

-

Biology Discussion. (n.d.). Evidences for the Calvin Cycle | Photosynthesis. Retrieved January 16, 2026, from [Link]

-

Ge, T., & Yang, J. (2023). The pentose phosphate pathway in health and disease. Nature Metabolism, 5(8), 1275-1289. [Link]

-

Science Journal. (2025, July 7). Unravelling the Calvin Cycle: Melvin Calvin's Pathway to Photosynthetic Power. Retrieved from [Link]

-

National Center for Case Study Teaching in Science. (n.d.). A Vicious Cycle: Melvin Calvin, Andrew Benson, and the Path of Carbon in Photosynthesis. Retrieved January 16, 2026, from [Link]

-

Horecker, B. L. (2002). The Pentose Phosphate Pathway. Journal of Biological Chemistry, 277(50), 47965-47971. [Link]

-

Liang, W., Ouyang, S., Shaw, N., Joachimiak, A., Zhang, R., & Liu, Z. J. (2011). Conversion of this compound to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 25(12), 4339–4351. [Link]

-

Wikipedia. (n.d.). Ribose 5-phosphate. Retrieved January 16, 2026, from [Link]

-

Taylor & Francis. (n.d.). Ribulose 5 phosphate – Knowledge and References. Retrieved January 16, 2026, from [Link]

-

Shishov, D. S., Gerasimova, M. A., & Novikova, A. E. (2022). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences, 23(23), 14757. [Link]

-

Human Metabolome Database. (2021, September 14). Showing metabocard for this compound (HMDB0000618). Retrieved from [Link]

-

Encyclopedia of the Environment. (n.d.). Deciphering the Benson-Bassham-Calvin Cycle. Retrieved January 16, 2026, from [Link]

-

Page, M. (2018, November 16). Review: Discovery of the canonical Calvin–Benson cycle (Photosynth Res). Plantae. [Link]

-

IB Better: IB Study Tips. (2018, October 22). The Calvin Cycle (8.3.2 IB BIOLOGY HL) [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Calvin cycle. Retrieved January 16, 2026, from [Link]

-

Horecker, B. L. (2003). The Pentose Phosphate Pathway. Journal of Biological Chemistry, 277(50), 47965-47971. [Link]

-

Alex Lee. (2016, January 14). Calvin's Experiments (2016) IB Biology [Video]. YouTube. [Link]

-

Taylor & Francis. (n.d.). Pentose phosphate pathway – Knowledge and References. Retrieved January 16, 2026, from [Link]

-

Li, K., et al. (2020). Designing reliable and accurate isotope-tracer experiments for CO2 photoreduction. Nature Protocols, 15(1), 133-153. [Link]

-

M-CSA. (n.d.). Ribose-5-phosphate isomerase. Mechanism and Catalytic Site Atlas. Retrieved January 16, 2026, from [Link]

-

Encyclopedia.com. (n.d.). Pentose Phosphate Pathway. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). Ribulose 5-phosphate. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 16, 2026, from [Link]

-

FooDB. (2011, September 21). Showing Compound this compound (FDB022145). Retrieved from [Link]

Sources

- 1. Ribulose 5-phosphate - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H11O8P | CID 439184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.com [encyclopedia.com]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

- 6. Calvin cycle - Wikipedia [en.wikipedia.org]

- 7. Frank Dickens (biochemist) - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Frank Dickens (biochemist) Facts for Kids [kids.kiddle.co]

- 10. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Human Metabolome Database: Showing metabocard for this compound (HMDB0000618) [hmdb.ca]

- 15. Showing Compound this compound (FDB022145) - FooDB [foodb.ca]

- 16. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 19. Conversion of this compound to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Melvin Calvin - Wikipedia [en.wikipedia.org]

- 21. The Calvin Cycle, Continued – Biosciences Area [biosciences.lbl.gov]

- 22. Deciphering the Benson-Bassham-Calvin Cycle - Encyclopedia of the Environment [encyclopedie-environnement.org]

- 23. fiveable.me [fiveable.me]

- 24. openmedscience.com [openmedscience.com]

- 25. lymanbuttler.com [lymanbuttler.com]

- 26. youtube.com [youtube.com]

- 27. biologydiscussion.com [biologydiscussion.com]

- 28. youtube.com [youtube.com]

A Technical Guide to D-Ribulose 5-Phosphate: The Metabolic Nexus for Nucleotide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleotide synthesis is a cornerstone of cellular proliferation, genetic integrity, and energy metabolism. Central to this process is the availability of a five-carbon sugar scaffold, a role fulfilled by 5-phosphoribosyl-1-pyrophosphate (PRPP). This guide delves into the upstream metabolic cascade that generates this critical precursor, establishing D-Ribulose 5-phosphate, a key intermediate of the Pentose Phosphate Pathway (PPP), as the ultimate source of the ribose moiety for all de novo and salvage nucleotide synthesis. We will explore the enzymatic conversions from glucose-6-phosphate to PRPP, dissect the regulatory mechanisms that govern this flux, present validated experimental protocols for pathway analysis, and discuss the therapeutic implications of targeting these foundational metabolic routes.

The Pentose Phosphate Pathway: Generating the Five-Carbon Precursor

The journey to nucleotide synthesis begins not with ribose, but with glucose. The Pentose Phosphate Pathway (PPP), also known as the hexose monophosphate shunt, is a cytosolic pathway that runs parallel to glycolysis, serving two primary functions: the production of NADPH for reductive biosynthesis and detoxification, and the generation of five-carbon sugars for nucleotide synthesis.[1][2] The pathway is biphasic, comprising an oxidative and a non-oxidative branch.

Oxidative Phase: Production of this compound

The oxidative phase is an irreversible process that converts glucose-6-phosphate into this compound (Ru5P), yielding two molecules of NADPH.[3]

-

Glucose-6-phosphate Dehydrogenase (G6PD): This is the committed and rate-limiting step of the PPP.[4] G6PD catalyzes the oxidation of glucose-6-phosphate, producing 6-phosphoglucono-δ-lactone and the first molecule of NADPH. The activity of G6PD is a critical regulatory node, primarily controlled by the cellular NADP+/NADPH ratio; high levels of NADPH act as a potent competitive inhibitor, ensuring that pentose synthesis is coupled to anabolic demand.[5][6]

-

6-Phosphogluconolactonase (6PGL): This enzyme hydrolyzes the lactone to 6-phosphogluconate.

-

6-Phosphogluconate Dehydrogenase (6PGD): This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconate to yield this compound, CO₂, and the second molecule of NADPH.

The net result of the oxidative phase is the conversion of a hexose into a pentose, with the concomitant generation of significant reducing power.

Non-Oxidative Phase: Isomerization to Ribose-5-Phosphate

This compound stands at a metabolic crossroads. It is the direct precursor to Ribose-5-phosphate (R5P), the substrate required for nucleotide synthesis. This conversion is catalyzed by Ribose-5-phosphate isomerase (RPI) , which interconverts the ketose (Ru5P) into its aldose isomer (R5P).[7][8] Concurrently, Ribose-5-phosphate epimerase can convert Ru5P into D-xylulose 5-phosphate, another pentose that can be funneled back into glycolysis via the enzymes transketolase and transaldolase.[9] This reversibility allows the cell to balance the production of R5P for nucleotide synthesis with the generation of glycolytic intermediates for ATP production.[4]

Caption: The Pentose Phosphate Pathway leading to Ribose-5-Phosphate.

Activation of the Pentose: Synthesis of PRPP

Ribose-5-phosphate itself is not the immediate donor of the ribose moiety for nucleotide synthesis.[1] It must first be activated to a high-energy form: 5-Phosphoribosyl-1-pyrophosphate (PRPP) .[10] This single, pivotal reaction is catalyzed by PRPP Synthetase (also known as ribose-phosphate diphosphokinase).

The reaction involves the transfer of a pyrophosphoryl group from ATP to the C-1 hydroxyl group of R5P, yielding PRPP and AMP.[10][11] This reaction is mechanistically unusual as it is not a kinase reaction (transfer of a single phosphate) but a pyrophosphoryl transfer. The resulting C-1 pyrophosphate bond in PRPP is highly energetic, with a large negative free energy of hydrolysis (ΔG°′ ≈ -35 kJ/mol), which drives the subsequent biosynthetic reactions forward.[10]

Caption: The activation of Ribose-5-Phosphate to PRPP.

The activity of PRPP Synthetase is tightly regulated to match cellular demand for nucleotides.[12] It requires inorganic phosphate and Mg²⁺ for activity and is subject to allosteric feedback inhibition by purine and pyrimidine nucleotides (ADP, GDP, etc.), ensuring that the production of this key precursor is halted when nucleotide pools are sufficient.[13][14]

Utilization of PRPP in Nucleotide Biosynthesis

PRPP is the universal donor of the ribosyl-phosphate unit for the synthesis of all purine and pyrimidine nucleotides, through both de novo and salvage pathways.[14][15]

De Novo Purine Synthesis

In the de novo synthesis of purines, PRPP serves as the foundational scaffold upon which the purine ring is systematically constructed.[16][17] The pathway begins with the displacement of the pyrophosphate group from PRPP by the amide group of glutamine, a reaction catalyzed by glutamine PRPP amidotransferase . This is the committed step in purine synthesis.[18] A series of nine subsequent reactions, utilizing glycine, aspartate, CO₂, and one-carbon units from tetrahydrofolate, leads to the formation of the first purine nucleotide, inosine monophosphate (IMP).[18][19] IMP then serves as the branch point for the synthesis of AMP and GMP.[18]

De Novo Pyrimidine Synthesis

In contrast to purine synthesis, the pyrimidine ring is synthesized first as a free base (orotate) before being attached to the ribose-phosphate moiety.[1][] The key reaction involving PRPP is catalyzed by orotate phosphoribosyltransferase . This enzyme attaches the pre-formed orotate to PRPP, releasing pyrophosphate and forming orotidine 5'-monophosphate (OMP).[15] OMP is then decarboxylated to form uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (UTP, CTP, and TMP).

Salvage Pathways

Salvage pathways are essential, energy-conserving routes that recycle purine and pyrimidine bases and nucleosides generated from the degradation of DNA and RNA.[21][22] In these pathways, PRPP is again the indispensable donor of the activated ribose-phosphate group. Key enzymes include:

-

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): Salvages hypoxanthine and guanine to form IMP and GMP, respectively.[18]

-

Adenine phosphoribosyltransferase (APRT): Salvages adenine to form AMP.[23]

These pathways are particularly critical in tissues with limited or absent de novo synthesis capabilities, such as the brain and bone marrow.[17][18]

Caption: Central role of PRPP in nucleotide synthesis pathways.

Experimental Methodologies

Validating and quantifying flux through this critical metabolic axis is paramount for research and drug development. Here we provide an overview of two key experimental approaches.

Protocol: Spectrophotometric Assay of PRPP Synthetase Activity

This protocol provides a reliable method for measuring the activity of PRPP Synthetase in cell lysates or purified enzyme preparations.

-

Principle: This is a coupled enzyme assay. The production of PRPP is coupled to the reaction of orotate phosphoribosyltransferase (OPRT) and orotidine-5'-phosphate decarboxylase (ODC). OPRT uses the newly synthesized PRPP and orotate to produce OMP. ODC then decarboxylates OMP to UMP, a reaction that can be monitored by the decrease in absorbance at 295 nm. The rate of absorbance change is directly proportional to PRPP synthetase activity.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 100 mM KCl.

-

Substrate Mix: 10 mM ATP, 10 mM Ribose-5-Phosphate, 5 mM DTT.

-

Coupling Enzyme Mix: Orotate phosphoribosyltransferase (OPRT, ~2 units/mL), Orotidine-5'-phosphate decarboxylase (ODC, ~2 units/mL).

-

Initiating Substrate: 2 mM Orotic Acid.

-

Sample: Cell lysate or purified PRPP Synthetase.

-

-

Procedure:

-

Prepare a reaction mixture in a UV-transparent cuvette containing Assay Buffer, Substrate Mix, and Coupling Enzyme Mix.

-

Add the enzyme sample (cell lysate) and incubate for 2 minutes at 37°C to equilibrate.

-

Initiate the reaction by adding the Orotic Acid solution.

-

Immediately place the cuvette in a spectrophotometer set to 37°C and monitor the decrease in absorbance at 295 nm for 5-10 minutes.

-

Calculate the rate of reaction using the molar extinction coefficient for orotate.

-

-

Causality and Self-Validation: The specificity of this assay is derived from the coupled reactions. No change in absorbance will occur in the absence of any single component (R5P, ATP, or active PRPP Synthetase), validating that the measured activity is dependent on the synthesis of PRPP. Running parallel controls, such as one without R5P, confirms the integrity of the assay.

Workflow: Stable Isotope-Resolved Metabolomics (SIRM)

SIRM, or metabolic flux analysis, provides a powerful, quantitative view of pathway activity within intact cells. It is the gold standard for understanding how cellular perturbations or drugs affect metabolic flux.

-

Principle: Cells are cultured in a medium where a standard nutrient, such as glucose, is replaced with a heavy-isotope-labeled version (e.g., [U-¹³C]-glucose). As the ¹³C-glucose is metabolized, the ¹³C atoms are incorporated into downstream metabolites, including those of the PPP and nucleotides. The mass distribution patterns (isotopologues) of these metabolites are then measured by mass spectrometry (LC-MS/MS), revealing the relative contribution of the labeled precursor to their synthesis.

Caption: Experimental workflow for metabolic flux analysis.

-

Insight Gained: By analyzing the labeling pattern in ribose within the nucleotide pool, one can precisely quantify the flux of glucose through the PPP. For example, a ribose molecule derived from the PPP will have a distinct ¹³C signature compared to one synthesized from glycolytic intermediates. This provides unparalleled insight into the regulation of this metabolic node.

Therapeutic Implications

The absolute requirement of PRPP for nucleotide synthesis makes this pathway a prime target for therapeutic intervention, particularly in diseases characterized by rapid cell proliferation, such as cancer, and for antiviral therapies.[][24]

-

Anticancer Agents: Many rapidly dividing cancer cells upregulate de novo nucleotide synthesis to meet the high demand for DNA and RNA replication.[24] Drugs that target this pathway can selectively starve cancer cells of essential building blocks.

-

6-Mercaptopurine (6-MP): A purine analog that, once metabolized, inhibits multiple enzymes in the de novo purine pathway, including glutamine PRPP amidotransferase.[16]

-

Mycophenolate Mofetil: An inhibitor of IMP dehydrogenase, which blocks the conversion of IMP to GMP, thereby depleting guanine nucleotide pools.[16][19]

-

-

Antiviral Agents: Some viruses rely heavily on the host cell's nucleotide synthesis machinery.

-

Ribavirin: A broad-spectrum antiviral agent that, when phosphorylated, resembles purine nucleotides and inhibits IMP dehydrogenase, depleting GTP pools necessary for viral replication.[16]

-

Conclusion

This compound, while a transient intermediate, is the metabolic gateway to the ribose scaffold essential for all life. Its synthesis via the Pentose Phosphate Pathway and subsequent conversion to the high-energy donor molecule PRPP represent a masterfully regulated nexus between central carbon metabolism and the biosynthesis of genetic material. For researchers in drug development, understanding the enzymatic control points—from G6PD to PRPP Synthetase and beyond—offers a landscape rich with therapeutic targets. The continued application of advanced analytical techniques will undoubtedly uncover further subtleties in the regulation of this pathway, paving the way for next-generation metabolic inhibitors.

References

-

Microbe Notes. (2022-08-15). Purine Synthesis. [Link]

-

MBBS NAIJA. (2024-10-20). Synthesis of Phosphoribosyl Pyrophosphate (PRPP) Explanation. YouTube. [Link]

-

Pressbooks at Virginia Tech. Pentose Phosphate Pathway (PPP), Purine and Pyrimidine Metabolism. Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students. [Link]

-

Slideshare. De novo and salvage pathway of nucleotides synthesis.pptx. [Link]

-

Wikipedia. Pentose phosphate pathway. [Link]

-

Microbe Notes. (2023-10-12). Pentose Phosphate Pathway: Steps, Diagram, Uses. [Link]

-

Hove-Jensen, B., et al. (2017). Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. Microbiology and Molecular Biology Reviews, 81(1). [Link]

-

Ge, T., et al. (2023). The pentose phosphate pathway in health and disease. Nature Metabolism, 5(8), 1275-1289. [Link]

-

White, M. N., et al. (1971). Regulation and Mechanism of Phosphoribosylpyrophosphate Synthetase: Repression by End Products. Journal of Bacteriology, 108(1), 122-131. [Link]

-

Pixorize. De Novo Purine Synthesis Mnemonic for USMLE. [Link]

-

Pixorize. (2018-12-30). De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic. YouTube. [Link]

-

University of California, Berkeley. Metabolism Lecture 5 — PENTOSE PHOSPHATE PATHWAY. [Link]

-

Moof University. (2017-04-07). Pentose Phosphate Pathway - Regulation, Purpose and Importance in Human Health. [Link]

-